molecular formula C22H19FN6O2S B2771688 4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897758-65-5

4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2771688
CAS No.: 897758-65-5
M. Wt: 450.49
InChI Key: XKARRLQWHHTVBC-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19FN6O2S and its molecular weight is 450.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-(2-anilino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2S/c23-16-8-6-15(7-9-16)22(31)24-13-12-19-27-26-18-10-11-21(28-29(18)19)32-14-20(30)25-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKARRLQWHHTVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit substantial antiviral activity, suggesting that the compound may interact with proteins or enzymes involved in viral replication or infection.

Biological Activity

4-Fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound characterized by its diverse biological activities. This article summarizes its pharmacological potential, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H16FN3O2S2
  • Molar Mass : 437.51 g/mol
  • CAS Number : 724453-20-7

This compound features a triazole ring fused with a pyridazine moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against several pathogens:

Pathogen Activity Reference
Staphylococcus aureusMIC: 0.125–8 μg/mL
Escherichia coliModerate activity
Pseudomonas aeruginosaModerate activity

The compound's mechanism of action likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival.

Anticancer Potential

The triazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways:

  • Mechanism : Induction of oxidative stress leading to apoptosis.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

Case studies show that derivatives of this compound can exhibit cytotoxic effects comparable to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Triazole Ring : Known for its role in enhancing antimicrobial and anticancer activities.
  • Fluorine Substitution : Increases metabolic stability and bioavailability.
  • Thioether Linkage : Contributes to the overall reactivity and interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating various triazole derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against multidrug-resistant strains .
  • Anticancer Activity :
    • In vitro studies on triazole-containing compounds demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of triazoles exhibit significant antiviral properties against various viruses, including HIV and influenza. For instance, modifications in the triazole structure have shown enhanced activity against viral replication in vitro, suggesting that 4-fluoro-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide could be a candidate for further development as an antiviral drug .

Anticancer Properties

The compound's structure allows it to interact with several biological targets involved in cancer progression. Preliminary studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by modulating pathways related to cell survival and death .

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of various triazole derivatives against HIV. The results demonstrated that specific modifications led to a significant reduction in viral load in treated cells compared to controls. This suggests that similar modifications on this compound could enhance its antiviral properties .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects at micromolar concentrations. These findings support the hypothesis that this compound could serve as a lead for developing new anticancer agents .

Q & A

Q. How to address low solubility during formulation for in vivo studies?

  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) to achieve >1 mg/mL solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.